N-Benzyl-N-ethylethanamine

Description

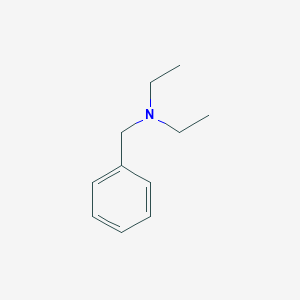

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDBWDXRLPESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073237 | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-54-3 | |

| Record name | N,N-Diethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANAMINE, N,N-DIETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL34TWR94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzyl-N-ethylethanamine chemical properties and structure

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Benzyl-N-ethylethanamine, also known as N,N-diethylbenzylamine or benzyldiethylamine, is a tertiary amine with the chemical formula C₁₁H₁₇N.[1][2] Its molecular structure consists of a benzyl group and two ethyl groups attached to a central nitrogen atom. This configuration imparts a unique combination of steric and electronic properties, making it a versatile compound in various chemical applications. It is recognized for its role as an intermediate in organic synthesis and as a potential building block in the development of more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The structure of this compound features a nitrogen atom bonded to a benzyl substituent and two ethyl groups. This tertiary amine is typically a liquid at room temperature.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| Appearance | Liquid | |

| Boiling Point | 210 °C (at 760 mmHg) | [1][4] |

| Density | 0.894 g/mL | [4] |

| Refractive Index | 1.497 | [4] |

| CAS Number | 772-54-3 | [1][4] |

| InChIKey | ZWRDBWDXRLPESY-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the N-alkylation of diethylamine with benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of diethylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

A related compound, N-Ethylbenzylamine, can be synthesized by reacting benzaldehyde with ethylamine in methanol, followed by reduction with sodium borohydride.[5]

Reactivity

As a tertiary amine, this compound is a basic compound. It can react with acids in exothermic reactions to form salts.[6] Its reactivity is also influenced by the steric hindrance provided by the two ethyl groups and the benzyl group around the nitrogen atom. This steric bulk can modulate its nucleophilicity and basicity compared to less substituted amines. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6]

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its molecular weight. Due to the polarity and low molecular weight of related N,N-disubstituted ethanolamines, derivatization, such as benzylation, can be employed to improve their detection by GC-MS, especially at low concentrations.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-N and aromatic C-H bonds.

Applications in Research and Development

While specific applications in drug development are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. Tertiary amines, in general, are a common feature in many pharmaceutical compounds, influencing their solubility, cell permeability, and receptor-binding affinity.

This compound can serve as an intermediate in the synthesis of more complex molecules. For instance, it is an intermediate in the synthesis of labeled N-Nitrosodiethylamine, a significant environmental carcinogen used in cancer research.[3] Related compounds like N-Benzyl-N-ethylaniline are used in the synthesis of dyes and as intermediates for active pharmaceutical ingredients (APIs).[8][9]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous chemical. It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)

Protective Measures and First Aid

Proper personal protective equipment (PPE) is mandatory when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[10] Eyewash stations and safety showers should be readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[10][11]

-

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[11]

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Storage

Store in a cool, dry, and well-ventilated area away from sources of ignition.[10] Keep the container tightly closed and store under an inert atmosphere, for example, at 2-8°C.[12] The material should be stored away from incompatible substances such as strong oxidizing agents and acids.[11]

Experimental Protocol: Synthesis of N-Ethylbenzylamine (A Related Secondary Amine)

This protocol describes a general method for the reductive amination of benzaldehyde to form N-Ethylbenzylamine, a structurally related compound. The principles can be adapted for the synthesis of other N-benzyl amines.

Objective: To synthesize N-Ethylbenzylamine via reductive amination.

Materials:

-

Benzaldehyde

-

Ethylamine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure: [5]

-

In a round-bottom flask, dissolve benzaldehyde (10 mmol) in methanol (20 mL).

-

Add ethylamine (10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 3-4 hours to allow for the formation of the imine intermediate.

-

Carefully add sodium borohydride (5.0 mmol) to the mixture in small portions. Causality Note: Sodium borohydride is a reducing agent that selectively reduces the imine to the corresponding amine. Addition in portions controls the exothermic reaction and hydrogen gas evolution.

-

Continue stirring the mixture for an additional 6 hours.

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl solution (30 mL). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue using silica gel chromatography if necessary.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-Ethylbenzylamine.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling, and Storage of N-Benzyl-N-methylethanolamine.

- CymitQuimica. (n.d.). CAS 772-46-3: α-Ethyl-α-methylbenzeneethanol.

- Ataman Kimya. (n.d.). BENZYLDIMETHYLAMINE.

- Benchchem. (n.d.). The Role of N-Benzyl-N-methylethanolamine in Advanced Chemical Synthesis.

- Ataman Kimya. (n.d.). BENZYLDIMETHYLAMINE (BDMA).

- ChemScene. (n.d.). 772-46-3 | 2-Methyl-1-phenylbutan-2-ol.

- Benchchem. (n.d.). A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis.

- Sigma-Aldrich. (n.d.). 2-Methyl-1-phenyl-2-butanol | 772-46-3.

- Benchchem. (n.d.). An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties.

- PubChem. (n.d.). N,N-Dimethylbenzylamine | C9H13N | CID 7681.

- Sigma-Aldrich. (n.d.). This compound | 772-54-3.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). This compound;1,4-bis(ethenyl)benzene;styrene | C29H35N | CID 16212021.

- ChemicalBook. (2025). N-Benzyl-N-ethylaniline | 92-59-1.

- Synblock. (n.d.). CAS 772-54-3 | this compound.

- ChemicalBook. (2024). 2-BENZYL-2-BUTANOL | 772-46-3.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-1-phenyl-2-butanol | 772-46-3.

- ChemicalBook. (n.d.). N-Ethylbenzylamine synthesis.

- NOAA. (n.d.). BENZYLDIMETHYLAMINE. CAMEO Chemicals.

- ChemicalBook. (2025). N-BENZYLDIETHYLAMINE | 772-54-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry.

- BLD Pharm. (n.d.). 772-54-3|this compound.

- Sigma-Aldrich. (n.d.). N-Ethylbenzylamine 97 14321-27-8.

- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET - N'-Benzyl-N,N-dimethylethylenediamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.

- Aribo Biotechnology. (n.d.). 772-54-3 | this compound.

- Google Patents. (2019). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

- ChemSynthesis. (2025). N-benzyl-N-methylethanamine.

- Acmec Biochemical. (n.d.). 772-54-3[this compound].

- OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.

Sources

- 1. CAS 772-54-3 | this compound - Synblock [synblock.com]

- 2. 772-54-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. N-BENZYLDIETHYLAMINE | 772-54-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. BENZYLDIMETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. osti.gov [osti.gov]

- 8. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. 772-54-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of N-Benzyl-N-ethylethanamine

Introduction

N-Benzyl-N-ethylethanamine, also known as N,N-diethylbenzylamine, is a tertiary amine of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzyl group and two ethyl substituents on the nitrogen atom, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block and catalyst in a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for the development of robust analytical methods. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Colorless liquid with an almond-like flavor. | [1] |

| Boiling Point | 211-212 °C at 760 mmHg | [1] |

| Melting Point | -75 °C | |

| Density | 0.890 g/mL at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, ether, acetone, ethyl acetate, and aromatic hydrocarbons. | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the methodologies for measuring the key physical parameters of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, the Thiele tube method offers a reliable and microscale approach.

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is securely attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution throughout the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][3]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Solubility Profile

Understanding the solubility of this compound is crucial for its use as a reagent or solvent, and for developing purification procedures. A qualitative assessment of its solubility in various solvents can be performed systematically.

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, diethyl ether, and toluene.

-

Sample Addition: To a series of test tubes, each containing approximately 1 mL of a different solvent, add a few drops of this compound.

-

Observation: The mixture is agitated, and the solubility is observed. Miscibility indicates solubility, while the formation of separate layers or a cloudy suspension indicates insolubility or partial solubility.[4][5]

-

Acid-Base Solubility: To test the basicity of the amine, its solubility in a 5% aqueous hydrochloric acid solution is determined. The formation of a soluble salt indicates the basic nature of the amine.[6]

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the two ethyl groups.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 hydrogens.

-

Benzyl Protons: A singlet around δ 3.5 ppm, integrating to 2 hydrogens.

-

Ethyl Protons (Methylene): A quartet around δ 2.5 ppm, integrating to 4 hydrogens, coupled to the methyl protons.

-

Ethyl Protons (Methyl): A triplet around δ 1.0 ppm, integrating to 6 hydrogens, coupled to the methylene protons.

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

-

Aromatic Carbons: Multiple signals between δ 126-140 ppm.

-

Benzyl Carbon: A signal around δ 58 ppm.

-

Ethyl Carbons (Methylene): A signal around δ 47 ppm.

-

Ethyl Carbons (Methyl): A signal around δ 12 ppm.

-

Sample Preparation: A small amount of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-N bonds.

-

Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹.[7]

-

C-N Stretch: A band in the region of 1000-1250 cm⁻¹.[8]

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

-

Sample Preparation: A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

-

Background Spectrum: A background spectrum of the clean salt plates is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the cleavage of bonds adjacent to the nitrogen atom. A prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), is anticipated due to the stability of this fragment. Another significant fragment would likely be observed from the loss of an ethyl group.

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z value.[11]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with the comprehensive experimental protocols, offer researchers, scientists, and drug development professionals the necessary information for the safe and effective use of this important tertiary amine. The presented methodologies for determining boiling point, solubility, and spectroscopic characteristics are based on established and reliable techniques, ensuring the generation of high-quality, reproducible data. A thorough understanding of these fundamental physical properties is a prerequisite for advancing the application of this compound in innovative chemical synthesis and pharmaceutical research.

References

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Amine Catalysts. (2019, December 6). n,n-diethylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NIST. (n.d.). N,N-Diethylbenzylamine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Dimethylbenzylamine. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

Sacramento State. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Retrieved from [Link]

Sources

- 1. newtopchem.com [newtopchem.com]

- 2. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]

- 3. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. instanano.com [instanano.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 11. uni-saarland.de [uni-saarland.de]

N-Benzyl-N-ethylethanamine CAS number 772-54-3 identification

An In-depth Technical Guide on the Identification of N-Benzyl-N-ethylethanamine (CAS 772-54-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the definitive identification and characterization of this compound, CAS Number 772-54-3. As a tertiary amine with applications in organic synthesis, its unambiguous identification is paramount for ensuring the integrity of downstream processes and the quality of final products. This guide moves beyond simple data reporting to explain the causality behind analytical choices, providing field-proven protocols and a self-validating framework for analysis.

Compound Profile and Physicochemical Properties

This compound, also known as N,N-Diethylbenzylamine, is an organic compound featuring a benzyl group and two ethyl groups attached to a central nitrogen atom.[1] Its molecular structure dictates its physical and chemical behavior, including its basicity and solubility.[2] A precise understanding of its properties is the foundation of its correct handling, storage, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 772-54-3 | [3] |

| Molecular Formula | C₁₁H₁₇N | [3][4] |

| Molecular Weight | 163.26 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Density | 0.89 g/cm³ | [5] |

| Boiling Point | ~210 °C (Predicted) | |

| Flash Point | 77 °C | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| Refractive Index | ~1.500 (Predicted) | |

| InChI Key | ZWRDBWDXRLPESY-UHFFFAOYSA-N | [1][4] |

Context: Synthesis and Potential Impurities

The positive identification of this compound must also account for the potential presence of starting materials or by-products from its synthesis. A common synthetic route is the nucleophilic substitution of benzyl chloride with diethylamine. This context is crucial as unreacted starting materials or over-alkylated quaternary ammonium salts could be present as impurities, which the following analytical methods are designed to detect.

Core Analytical Identification Workflow

A multi-technique approach is essential for the unambiguous identification and purity assessment of a chemical substance. Spectroscopic methods provide structural information (the "what"), while chromatographic methods resolve the compound from impurities (the "how pure"). The following workflow ensures both aspects are thoroughly addressed.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Causality: For this compound, ¹H NMR is chosen to confirm the presence and ratio of the distinct proton environments: the aromatic ring, the benzylic methylene bridge, and the two equivalent ethyl groups. ¹³C NMR complements this by confirming the number of unique carbon environments, which is critical for ruling out isomeric impurities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H | 7.20 - 7.40 ppm (m, 5H) | 127.0, 128.3, 129.1 ppm |

| Aromatic Quaternary C | - | ~139 ppm |

| Benzyl CH ₂ | ~3.55 ppm (s, 2H) | ~58 ppm |

| Ethyl CH ₂ | ~2.50 ppm (q, J ≈ 7.1 Hz, 4H) | ~47 ppm |

| Ethyl CH ₃ | ~1.05 ppm (t, J ≈ 7.1 Hz, 6H) | ~12 ppm |

Note: Predicted shifts are based on standard functional group values and data from structurally similar compounds.[6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a 30° pulse angle with a relaxation delay of 1 second and co-add 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Use a 45° pulse angle with a relaxation delay of 2 seconds and co-add 1024 scans to achieve an adequate signal-to-noise ratio.[8]

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: This technique is used as a rapid and reliable verification of the key chemical bonds. For this molecule, we expect to see characteristic C-H stretches for both aromatic and aliphatic groups, aromatic C=C stretches, and the C-N stretch, confirming its identity as a benzylic tertiary amine. The absence of N-H stretches (around 3300-3500 cm⁻¹) is critical to confirm it is a tertiary, not primary or secondary, amine.[9]

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3020 - 3100 | C-H Stretch | Aromatic (Ar-H) |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1250 | C-N Stretch | Tertiary Amine |

| 690 - 770 | C-H Bend | Monosubstituted Benzene |

Source: Data derived from NIST Chemistry WebBook for N,N-Diethylbenzylamine.[9]

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean by wiping with isopropanol and allowing it to dry. Acquire a background spectrum.

-

Sample Analysis: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[8]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, acting as a structural fingerprint.

Expertise & Causality: Electron Ionization (EI) is the method of choice for this analysis due to its ability to generate reproducible fragmentation patterns. We expect to see a clear molecular ion peak (M⁺) at m/z 163, confirming the molecular formula. The most significant fragment is predicted to be the tropylium ion (m/z 91), which is highly characteristic of benzyl-containing compounds. This fragmentation provides definitive evidence of the benzyl moiety.

Table 4: Expected Mass Spectrometry Fragments (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 134 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

Experimental Protocol: Direct Infusion MS (or GC-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Analyzer: Set to scan a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the effluent from a GC column (see Section 5).

Chromatographic Analysis for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound. It separates the sample into its individual components before they are analyzed by the mass spectrometer.

Expertise & Causality: This method is chosen to separate the target compound from volatile impurities such as residual diethylamine, benzyl chloride, or solvent. The retention time from the GC provides a reproducible identifier, while the coupled MS confirms the identity of the peak, creating a self-validating system.

Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a Mass Selective Detector.

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Set to 250 °C. Inject 1 µL of a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

-

Oven Program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

-

MS Parameters: Use the EI settings described in Section 4.3.

-

Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum of the main peak should match the reference data.

Safety and Handling

Properly identifying a compound includes understanding its hazards. This compound is classified as a corrosive substance.

Table 5: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS05 | H314: Causes severe skin burns and eye damage. |

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[12]

Conclusion

The definitive identification of this compound (CAS 772-54-3) is achieved through a logical and multi-faceted analytical workflow. The corroborating evidence from NMR, FTIR, and MS provides an undeniable confirmation of the molecular structure, while GC-MS validates its purity. By adhering to the detailed protocols within this guide, researchers and quality control professionals can ensure the identity and quality of this compound, safeguarding the integrity of their scientific endeavors.

References

- An In-depth Technical Guide to the Safe Handling, and Storage of N-Benzyl-N-methylethanolamine. (n.d.). Benchchem.

- This compound | 772-54-3. (n.d.). Sigma-Aldrich.

- N-BENZYLDIETHYLAMINE | 772-54-3. (n.d.). ChemicalBook.

- An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties. (n.d.). Benchchem.

- CAS 772-54-3: N,N-Diethylbenzenemethanamine. (n.d.). CymitQuimica.

- This compound | 772-54-3. (n.d.). Sigma-Aldrich.

- N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). Stenutz.

- CAS: 772-54-3 Name: this compound. (n.d.). Aribo Chem.

- Spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers. (n.d.). Benchchem.

- Benzenemethanamine, N,N-diethyl-. (n.d.). PubChem.

- N-Ethylbenzylamine synthesis. (n.d.). ChemicalBook.

- 772-54-3|this compound|BLD Pharm. (n.d.). BLD Pharm.

- N-Ethylbenzylamine(14321-27-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Benzyl-N-methylethanolamine(101-98-4)IR1. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - N'-Benzyl-N,N-dimethylethylenediamine. (2024, March 27). Thermo Fisher Scientific.

- N,N-Dimethylbenzylamine. (n.d.). PubChem.

- Dimethylbenzylamine. (n.d.). Wikipedia.

- Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer.

- N,N-Diethylbenzylamine. (n.d.). NIST WebBook.

- N-Ethylbenzylamine. (n.d.). PubChem.

- N-Benzyl-N-ethyl-pentanamine - Vapor Phase IR. (n.d.). SpectraBase.

- CAS 772-54-3 | this compound. (n.d.). Synblock.

- Benzenemethanamine, N-ethyl-. (n.d.). NIST WebBook.

- A kind of preparation method of N- benzyl ethyl alcohol amine. (2019). Google Patents.

- Benzyl[2-(diethylamino)ethyl]amine|C13H22N2. (n.d.). Benchchem.

- N,N-Diethylbenzylamine (CAS 772-54-3). (n.d.). Santa Cruz Biotechnology.

- N-benzyl-N-methylethanamine - 4788-37-8. (n.d.). ChemSynthesis.

- Cas 772-54-3,N-BENZYLDIETHYLAMINE. (n.d.). lookchem.

- This compound | High Purity Amine. (n.d.). Benchchem.

- Safety Data Sheet - N-Benzyldiethylamine. (n.d.). AK Scientific, Inc.

- Benzenemethanamine, N-ethyl-N-phenyl-. (n.d.). NIST WebBook.

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.

- Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV.

- N-ethylbenzylamine - MS (GC). (n.d.). SpectraBase.

- CAS 772-54-3 | this compound. (n.d.). Aceschem.

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.).

- 772-54-3[this compound]. (n.d.). Acmec Biochemical.

Sources

- 1. Benzenemethanamine, N,N-diethyl- | C11H17N | CID 61211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 772-54-3: N,N-Diethylbenzenemethanamine | CymitQuimica [cymitquimica.com]

- 3. N-BENZYLDIETHYLAMINE | 772-54-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. aksci.com [aksci.com]

- 6. N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. N,N-Diethylbenzylamine [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. 772-54-3|this compound|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

Molecular weight and formula of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to N-Benzyl-N-ethylethanamine: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

This compound, also commonly known as N,N-diethylbenzylamine, is a tertiary amine that serves as a valuable and versatile intermediate in organic synthesis. Its molecular architecture, featuring a sterically accessible nitrogen atom bonded to two ethyl groups and a benzyl group, makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. While structurally simple, the precise characterization and synthesis of this compound are fundamental to ensuring the quality, efficacy, and safety of downstream products.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data reporting to offer insights into the causality behind experimental choices, present self-validating protocols for synthesis and analysis, and ground all claims in authoritative references. The core objective is to furnish a practical and scientifically rigorous resource for the confident handling and application of this important chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. These data govern everything from reaction conditions and purification strategies to storage and handling protocols. The essential physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | N,N-Diethylbenzylamine, Benzyldiethylamine | [1] |

| CAS Number | 772-54-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₇N | [1][2][3][4] |

| Molecular Weight | 163.26 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow oily liquid | [5] |

| Boiling Point | 208.3 - 210 °C at 760 mmHg | [1][2] |

| Density | 0.894 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.497 | [1] |

| SMILES | CCN(CC)Cc1ccccc1 | [1][4] |

| InChIKey | ZWRDBWDXRLPESY-UHFFFAOYSA-N | [1][3] |

Synthesis via Nucleophilic Alkylation

The most direct and industrially scalable route to this compound is the nucleophilic alkylation of diethylamine with benzyl chloride. This reaction proceeds via a classic Sₙ2 mechanism, where the lone pair of electrons on the secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.

Causality of Experimental Design:

-

Choice of Reactants: Diethylamine is a readily available and highly nucleophilic secondary amine. Benzyl chloride is an effective electrophile due to the stability of the benzyl carbocation-like transition state.

-

Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as sodium carbonate or triethylamine, is typically added to neutralize this acid. This is critical because the protonation of the diethylamine starting material by HCl would render it non-nucleophilic, effectively quenching the reaction.

-

Solvent Selection: A polar aprotic solvent like acetonitrile or dichloromethane is often chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle with temperature control

-

Diethylamine (≥99.5%)

-

Benzyl chloride (≥99%)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether and deionized water for workup

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator and vacuum distillation apparatus

-

-

Procedure:

-

Reaction Setup: To the round-bottom flask, add diethylamine (1.1 equivalents) and anhydrous sodium carbonate (1.5 equivalents) to anhydrous acetonitrile. Begin stirring the suspension.

-

Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C during addition.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzyl chloride starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the acetonitrile. Dissolve the resulting crude oil in diethyl ether and wash with water (3x) to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent with a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to light yellow liquid.

-

Analytical Characterization for Identity and Purity

In any scientific endeavor, especially drug development, the synthesis of a compound is incomplete without rigorous analytical validation. A multi-technique approach is essential to unambiguously confirm the molecular structure and quantify its purity, ensuring that the material used in subsequent experiments is precisely what it is intended to be.

Caption: Analytical workflow for compound validation.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique serves a dual purpose: it separates the components of the sample to assess purity and provides the mass-to-charge ratio of the analyte, confirming its molecular weight.

-

Instrumentation & Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for this type of analyte.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

-

-

Self-Validation & Expected Results:

-

Purity: The resulting chromatogram should show a single major peak, with the area of this peak representing the purity of the sample (e.g., >99%).

-

Identity: The mass spectrum for this peak must exhibit a molecular ion (M⁺) peak at m/z = 163, corresponding to the molecular weight of C₁₁H₁₇N.

-

Fragmentation: Expect to see a prominent base peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl group, and other characteristic fragments from the loss of ethyl groups. This fragmentation pattern provides a structural fingerprint.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Signals:

-

~7.2-7.4 ppm: A multiplet integrating to 5 hydrogens, characteristic of the aromatic protons on the monosubstituted benzene ring.

-

~3.5 ppm: A singlet integrating to 2 hydrogens, corresponding to the benzylic methylene protons (-CH₂-Ph).

-

~2.5 ppm: A quartet integrating to 4 hydrogens, from the two methylene protons of the ethyl groups (-N-CH₂-CH₃), split by the adjacent methyl protons.

-

~1.0 ppm: A triplet integrating to 6 hydrogens, from the two terminal methyl protons of the ethyl groups (-N-CH₂-CH₃), split by the adjacent methylene protons.

-

-

Expected ¹³C NMR Signals:

-

~127-140 ppm: Multiple signals corresponding to the aromatic carbons of the benzyl group.

-

~58 ppm: Signal for the benzylic carbon.

-

~47 ppm: Signal for the methylene carbons of the ethyl groups.

-

~12 ppm: Signal for the methyl carbons of the ethyl groups.

-

The combination of these distinct signals, with their specific chemical shifts, integrations, and splitting patterns, provides definitive proof of the this compound structure.

Conclusion

This compound is a foundational chemical intermediate whose utility is unlocked through well-understood synthetic pathways and confirmed by rigorous analytical characterization. This guide has provided a detailed, logic-driven framework for its synthesis via nucleophilic alkylation and its validation using GC-MS and NMR spectroscopy. By explaining the causality behind the protocols and presenting them as self-validating systems, we empower researchers, scientists, and drug development professionals to produce, verify, and utilize this compound with the highest degree of scientific integrity and confidence. The robust application of these principles is paramount to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Acmec Biochemical. (n.d.). 772-54-3[this compound]. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 772-54-3 | this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of N-Benzyl-N-methylethanolamine in Advanced Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound;1,4-bis(ethenyl)benzene;styrene. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. Retrieved from [Link]

- Google Patents. (2019). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

ChemSynthesis. (n.d.). N-benzyl-N-methylethanamine. Retrieved from [Link]

-

MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectra of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Benzyl-N-ethylethanamine

Introduction

This compound, also known as N,N-diethylbenzylamine, is a tertiary amine that serves as a valuable building block in organic synthesis and a key intermediate in the production of various pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document delves into the causal relationships between the molecule's electronic and steric environment and its spectral features. We will explore the theoretical prediction of the spectra, detail a robust protocol for experimental data acquisition, and interpret the resulting data with field-proven insights, ensuring a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the NMR spectra of this compound, a foundational understanding of its molecular structure and symmetry is essential. The molecule consists of a benzyl group (-CH₂Ph) and two ethyl groups (-CH₂CH₃) attached to a central nitrogen atom.

An analysis of the molecule's symmetry reveals several key features that dictate the number of unique signals in its NMR spectra:

-

¹H NMR: The two ethyl groups are chemically equivalent due to free rotation around the C-N bonds. Consequently, the four methylene protons of the two ethyl groups are equivalent, and the six methyl protons are also equivalent. The phenyl ring contains three distinct sets of protons due to the plane of symmetry bisecting the ring: the ortho-, meta-, and para-protons. The benzylic methylene protons represent another unique environment.

-

¹³C NMR: Similarly, the two ethyl groups provide only two signals for the methylene and methyl carbons. The benzyl group will show four distinct signals: one for the benzylic carbon, and four for the aromatic carbons (the ipso-, ortho-, meta-, and para-carbons).

The diagram below illustrates the distinct proton and carbon environments within the this compound molecule.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis: Prediction and Interpretation

The ¹H NMR spectrum provides detailed information about the electronic environment of protons, their connectivity, and their relative abundance.

Predicted Chemical Shifts, Multiplicity, and Integration

-

Aromatic Protons (C₆H₅): These protons are located on the phenyl ring and typically resonate in the downfield region of the spectrum (δ 7.2-7.4 ppm). This is due to the deshielding effect of the aromatic ring current. The five protons will likely appear as a complex, overlapping multiplet, although they can sometimes be resolved into distinct signals for the ortho, meta, and para positions. The total integration for this region will correspond to 5 protons.

-

Benzylic Protons (N-CH₂-Ph): The two protons of the benzylic methylene group are adjacent to both the electron-withdrawing nitrogen atom and the aromatic ring. This environment causes a significant downfield shift. As there are no protons on the adjacent carbon or nitrogen atoms to couple with, this signal is expected to be a sharp singlet. A very similar compound, N-(4-Bromobenzyl)-N-ethylethanamine, shows this signal at δ 3.50 ppm.[1] We predict a similar chemical shift for the non-brominated analogue. This signal will integrate to 2 protons.

-

Ethyl Methylene Protons (N-CH₂-CH₃): The four protons of the two equivalent methylene groups are adjacent to the electronegative nitrogen atom, which deshields them and shifts their signal downfield. They are also adjacent to the methyl group, which contains three protons. According to the n+1 rule, this signal will be split into a quartet (3+1=4). The chemical shift is expected around δ 2.5 ppm.[1] The signal will integrate to 4 protons.

-

Ethyl Methyl Protons (N-CH₂-CH₃): The six protons of the two equivalent methyl groups are in an aliphatic environment, placing them in the most upfield region of the spectrum. They are adjacent to the methylene group with two protons, so their signal will be split into a triplet (2+1=3). This signal is predicted to appear around δ 1.05 ppm with an integration of 6 protons.[1]

Data Presentation: Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzyl (-CH ₂-Ph) | ~3.50 | Singlet (s) | 2H |

| Ethyl Methylene (-CH ₂-CH₃) | ~2.50 | Quartet (q) | 4H |

| Ethyl Methyl (-CH₂-CH ₃) | ~1.05 | Triplet (t) | 6H |

¹³C NMR Spectral Analysis: Prediction and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This technique is highly effective for confirming the carbon skeleton and the presence of functional groups.

Predicted Chemical Shifts

-

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring resonate in the δ 120-140 ppm range. Four distinct signals are expected: one for the ipso-carbon (the carbon attached to the benzyl group), and one each for the ortho, meta, and para carbons. The ipso-carbon signal is often of lower intensity. For the analogous N-(4-Bromobenzyl)-N-ethylethanamine, the aromatic carbons appear at 138.5, 131.5, 130.8, and 120.9 ppm.[1]

-

Benzylic Carbon (N-CH₂-Ph): This carbon is attached to both the nitrogen and the phenyl ring. Its chemical shift is expected to be around δ 57-58 ppm.[1]

-

Ethyl Methylene Carbon (N-CH₂-CH₃): This carbon is directly bonded to the nitrogen atom, placing its signal in the δ 47-48 ppm range.[1]

-

Ethyl Methyl Carbon (N-CH₂-CH₃): As the most shielded carbon in the molecule, the terminal methyl carbon of the ethyl groups will appear at the highest field (lowest ppm value), predicted to be around δ 12 ppm.[1]

Data Presentation: Predicted ¹³C NMR Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C ) | ~139 |

| Aromatic (C H) | 127 - 130 |

| Benzyl (-C H₂-Ph) | ~58 |

| Ethyl Methylene (-C H₂-CH₃) | ~47 |

| Ethyl Methyl (-CH₂-C H₃) | ~12 |

Experimental Protocols for High-Fidelity NMR Spectroscopy

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2][3]

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology

1. Sample Preparation

-

Objective: To prepare a homogeneous, particle-free solution of the analyte in a deuterated solvent. The absence of suspended material is critical for achieving high resolution, as particulates disrupt the magnetic field homogeneity, leading to broad spectral lines.[2][4]

-

Protocol:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or ~50 mg for ¹³C NMR) into a clean, dry vial.[1][5]

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

To remove any dust or microparticulates, filter the solution directly into a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool.[2][3]

-

The final sample height in the tube should be between 4.0 and 5.5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[2][4]

-

Cap the NMR tube securely and label it clearly.

-

2. Data Acquisition

-

Objective: To excite the nuclei and record the resulting Free Induction Decay (FID) signal using optimized experimental parameters that ensure good signal-to-noise and resolution.

-

General Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's control system will use the deuterium signal from the solvent to lock the magnetic field frequency, compensating for any drift.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[6]

-

-

Recommended ¹H NMR Acquisition Parameters:

-

Number of Scans (NS): For a concentrated sample, 8 to 16 scans are typically sufficient. Increasing the number of scans improves the signal-to-noise ratio (S/N) by the square root of NS.[7]

-

Acquisition Time (AQ): A value of 2-4 seconds is standard for small molecules, allowing the FID to decay sufficiently for good resolution.[8]

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for partial T1 relaxation, which is generally adequate for qualitative analysis.

-

Pulse Angle: A 30° or 45° pulse is often used instead of 90° when acquiring multiple scans with a short relaxation delay to prevent signal saturation.[8]

-

-

Recommended ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) is used to collapse ¹³C-¹H coupling, resulting in a single sharp peak for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve adequate S/N.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a common starting point.

-

Conclusion

This guide provides a detailed framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by adhering to rigorous experimental protocols, researchers can confidently use NMR spectroscopy to verify the structure and purity of this important chemical intermediate. The provided tables and workflow diagrams serve as practical tools for laboratory work, ensuring that the acquired data is both accurate and reliable, thereby upholding the highest standards of scientific integrity in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of N-Benzyl-N-ethylethanamine

Introduction

N-Benzyl-N-ethylethanamine, also known as N,N-Diethylbenzylamine (C₁₁H₁₇N, Mol. Wt. 163.26 g/mol ), is a tertiary amine that serves as a valuable building block in organic synthesis and appears in various research and development contexts. A thorough understanding of its analytical characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.

This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple data summary, this document elucidates the underlying principles of fragmentation and ionization, contrasting the results from high-energy Electron Ionization (EI) with the gentle approach of Electrospray Ionization (ESI). The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies, interpret spectral data with confidence, and troubleshoot potential challenges. We will delve into the causality of fragmentation pathways, present validated experimental protocols, and visualize the complex chemical transformations that occur within the mass spectrometer.

Part 1: Electron Ionization Mass Spectrometry (EI-MS) – The Fragmentation Fingerprint

Electron Ionization is a classic, high-energy technique that provides a reproducible fragmentation pattern, often referred to as a chemical "fingerprint." The 70 eV electron beam imparts significant internal energy into the analyte molecule, inducing extensive bond cleavage.[1][2] While this is invaluable for structural elucidation and library matching, it often leads to a diminished or entirely absent molecular ion (M⁺•), a known characteristic for benzylamines which are prone to rapid fragmentation.[3]

Interpreting the EI Mass Spectrum

The EI-MS spectrum of this compound is dominated by fragments resulting from two primary, competing pathways: α-cleavage and benzylic cleavage. The molecular ion at m/z 163 is typically of very low abundance or not observed at all.

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Relative Abundance |

| 163 | Molecular Ion | [C₁₁H₁₇N]⁺• | - | Very Low / Absent |

| 148 | [M - CH₃]⁺ | [C₁₀H₁₄N]⁺ | α-Cleavage (Loss of methyl radical) | High (Often Base Peak) |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Benzylic Cleavage | High |

| 72 | Diethyliminium Ion | [C₄H₁₀N]⁺ | Cleavage of benzyl-CH₂ bond with H-rearrangement | Moderate |

Data synthesized from NIST Mass Spectrometry Data Center records for N,N-Diethylbenzylamine.[4]

Mechanistic Insight: Dominant Fragmentation Pathways

-

α-Cleavage (Alpha-Cleavage): For aliphatic amines, the most favorable cleavage occurs at the C-C bond adjacent (alpha) to the nitrogen atom.[5] In this case, the loss of a methyl radical (•CH₃) from one of the ethyl groups is a dominant process. The resulting fragment at m/z 148 is a resonance-stabilized iminium cation, which accounts for its high abundance and frequent appearance as the base peak.

-

Benzylic Cleavage: The bond between the benzyl carbon and the nitrogen atom is particularly labile under EI conditions.[3] Cleavage of this bond results in the formation of the tropylium ion at m/z 91 . This is an extremely stable, aromatic 7-carbon ring cation, making it a hallmark fragment for nearly all compounds containing a benzyl moiety. The other product of this cleavage is a neutral diethylamine radical.

The interplay between these pathways provides a robust signature for the molecule's identity. The presence of a strong peak at m/z 148 alongside a significant peak at m/z 91 is highly characteristic of this compound.

Visualization of EI Fragmentation

References

An In-depth Technical Guide to the Solubility of N-Benzyl-N-ethylethanamine in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

N-Benzyl-N-ethylethanamine, also known as N,N-Diethylbenzylamine, is a tertiary amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate and building block. Its efficacy in applications ranging from pharmaceutical synthesis to the creation of specialty polymers is fundamentally governed by its behavior in solution.[1] A thorough understanding of its solubility profile in various organic solvents is paramount for reaction optimization, process scale-up, product purification, and formulation development. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, presents a predicted solubility profile based on its physicochemical properties, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility

In the realm of chemical synthesis and drug development, solubility is not merely a physical constant but a critical process parameter that dictates the success of a multitude of operations. For a compound like this compound (Structure 1), knowing its solubility is essential for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the final product with high purity.

-

Extraction Processes: Efficiently separating the compound from a reaction mixture into a distinct liquid phase.

-

Formulation: Creating stable, homogeneous liquid formulations for various applications.

The prediction of solubility from molecular structure alone remains a significant scientific challenge, often requiring a blend of theoretical understanding and empirical data.[2][3] This guide aims to bridge that gap for this compound.

Structure 1: this compound

A tertiary amine featuring a benzyl group and two ethyl groups attached to a central nitrogen atom.

Physicochemical Properties and Their Impact on Solubility

The solubility behavior of a molecule is dictated by its intrinsic physicochemical properties. The key characteristics of this compound are summarized in Table 1.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₇N | [4][5] | Influences molecular size and van der Waals forces. |

| Molecular Weight | 163.26 g/mol | [4][5][6] | Larger molecules can be harder to solvate.[7] |

| Appearance | Colorless to light yellow oily liquid | [8] | Indicates the compound is a liquid at room temperature. |

| Boiling Point | ~210 °C at 760 mmHg | [5][9] | High boiling point suggests significant intermolecular forces. |

| Density | ~0.894 g/mL | [9] | Relevant for phase separation during extractions. |

| Structure | Tertiary Amine | [10] | The nitrogen's lone pair can act as a hydrogen bond acceptor, but there are no N-H protons to act as donors. This significantly influences interactions with protic vs. aprotic solvents. |

The molecular structure is amphiphilic in nature. It possesses a large, nonpolar region (the benzyl ring and ethyl groups) and a polar center (the nitrogen atom with its lone pair of electrons). This duality is the primary driver of its solubility characteristics, governed by the principle of "like dissolves like."[2][11] This rule posits that substances with similar intermolecular forces and polarity tend to be soluble in one another.[2]

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on established chemical principles. Organic solvents are typically classified by their polarity and their ability to participate in hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The substantial nonpolar surface area of the benzyl and ethyl groups suggests strong van der Waals interactions. Therefore, this compound is expected to be highly soluble in these solvents.[12]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have dipole moments but cannot donate hydrogen bonds. The polarity of the C-N bonds and the nitrogen's lone pair in this compound will allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds. While this compound can act as a hydrogen bond acceptor via its nitrogen lone pair, it cannot donate. It is expected to be soluble in lower alcohols, as the alkyl chains of the solvent can interact with the nonpolar parts of the amine.[13][14]

-

Aqueous Solubility: As a tertiary amine with a significant hydrophobic structure (11 carbons), its solubility in water is expected to be very low.[13][14] Indeed, it is reported as insoluble in water.[8]

The logical relationship for predicting solubility is visualized in the diagram below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. Synthonix, Inc > 772-54-3 | this compound [synthonix.com]

- 5. CAS 772-54-3 | this compound - Synblock [synblock.com]

- 6. This compound | 772-54-3 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. N-Benzyl-N-ethylaniline | 92-59-1 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. byjus.com [byjus.com]

Boiling point and density of N-Benzyl-N-ethylethanamine

An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

This compound, a tertiary amine of significant interest in organic synthesis and pharmaceutical development, possesses distinct physicochemical properties that dictate its behavior in chemical reactions and formulations. This guide provides a comprehensive examination of two of its key physical constants: boiling point and density. By synthesizing experimental data with theoretical principles, this document offers a detailed reference for laboratory and industrial applications. We will delve into the structural attributes influencing these properties, present standardized methodologies for their accurate determination, and provide a consolidated summary of reported values from peer-reviewed sources.

Introduction: The Significance of this compound

This compound, also known as N,N-diethylbenzylamine, is a versatile organic compound characterized by a benzyl group and two ethyl groups attached to a central nitrogen atom. Its molecular structure imparts a unique combination of steric hindrance and basicity, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in process development, purification, and formulation.